ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-(4-ISOPROPYLANILINO)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and an aniline derivative with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-ISOPROPYLANILINO)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Aniline Derivative: The aniline derivative, 4-isopropylaniline, can be introduced through a nucleophilic substitution reaction with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-ISOPROPYLANILINO)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the aniline derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
ETHYL 5-(4-ISOPROPYLANILINO)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-ISOPROPYLANILINO)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylaniline: A precursor in the synthesis of the compound.
3-(4-ISOPROPYLANILINO)-1-(2-THIENYL)-1-PROPANONE: Another compound with a similar aniline derivative.
4-tert-Butylaniline: A structurally related compound with a tert-butyl group instead of an isopropyl group.
Uniqueness
ETHYL 5-(4-ISOPROPYLANILINO)-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of both a pyrazole ring and an aniline derivative. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(4-propan-2-ylanilino)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-5-21-16(20)14-11(4)18-19-15(14)17-13-8-6-12(7-9-13)10(2)3/h6-10H,5H2,1-4H3,(H2,17,18,19) |
InChI Key |
OLIZRJKADGXEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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